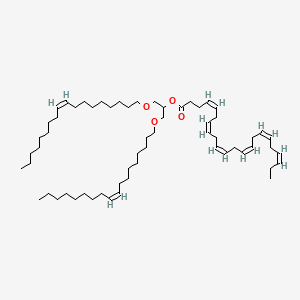
1,3-Dioleyl-2-docosahexaenoyl Glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioleyl-2-docosahexaenoyl Glycerol is a triglyceride molecule with the molecular formula C₆₁H₁₀₆O₄ and a molecular weight of 903.49 . This compound is primarily used in biochemical and proteomics research . It is composed of two oleic acid molecules and one docosahexaenoic acid (DHA) molecule esterified to a glycerol backbone.
Preparation Methods
The synthesis of 1,3-Dioleyl-2-docosahexaenoyl Glycerol typically involves the esterification of glycerol with oleic acid and docosahexaenoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions. Industrial production methods may involve enzymatic catalysis to achieve higher specificity and yield .
Chemical Reactions Analysis
1,3-Dioleyl-2-docosahexaenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds.
Substitution: This reaction can involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or ozone for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioleyl-2-docosahexaenoyl Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Biology: It serves as a substrate in enzymatic studies and lipid metabolism research.
Medicine: Research on its potential therapeutic effects, particularly related to its DHA content, which is known for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the formulation of specialized lipid-based products and supplements.
Mechanism of Action
The mechanism of action of 1,3-Dioleyl-2-docosahexaenoyl Glycerol involves its interaction with lipid membranes and enzymes. The DHA component is known to modulate membrane fluidity and function, influencing various cellular processes. The compound can also act as a ligand for specific receptors and enzymes, affecting signaling pathways and metabolic processes .
Comparison with Similar Compounds
1,3-Dioleyl-2-docosahexaenoyl Glycerol can be compared with other triglycerides such as:
1,3-Dioleyl-2-palmitoyl-glycerol: Contains palmitic acid instead of DHA, leading to different physical and biochemical properties.
1-oleoyl-2-palmitoyl-3-linoleoylglycerol: Found in human milk fat, with linoleic acid and palmitic acid instead of DHA and oleic acid.
The uniqueness of this compound lies in its DHA content, which imparts specific biological activities and potential health benefits .
Properties
Molecular Formula |
C61H106O4 |
|---|---|
Molecular Weight |
903.5 g/mol |
IUPAC Name |
1,3-bis[(Z)-octadec-9-enoxy]propan-2-yl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C61H106O4/c1-4-7-10-13-16-19-22-25-28-31-32-33-34-37-40-43-46-49-52-55-61(62)65-60(58-63-56-53-50-47-44-41-38-35-29-26-23-20-17-14-11-8-5-2)59-64-57-54-51-48-45-42-39-36-30-27-24-21-18-15-12-9-6-3/h7,10,16,19,25-30,32-33,37,40,46,49,60H,4-6,8-9,11-15,17-18,20-24,31,34-36,38-39,41-45,47-48,50-59H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-,33-32-,40-37-,49-46- |
InChI Key |
JEPUHYSLPOGLRE-HRQGWKQRSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCC(COCCCCCCCCC=CCCCCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















